

Amedalin: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

Amedalin is a selective norepinephrine reuptake inhibitor (NRI) that was investigated as a potential antidepressant. This technical guide provides a comprehensive overview of the known chemical properties and stability of Amedalin. The information is intended for researchers, scientists, and professionals involved in drug development and is presented to facilitate further investigation and understanding of this compound. This document summarizes key physicochemical data, outlines its mechanism of action through the norepinephrine transporter signaling pathway, and provides generalized experimental protocols for stability assessment based on established pharmaceutical guidelines, given the limited publicly available data specific to Amedalin.

Chemical Properties

Amedalin, with the IUPAC name 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one, is a synthetic compound belonging to the class of N-phenyl-2-indolinones.[1][2] Its core structure features a substituted indole moiety.[3]

Physicochemical Data



Quantitative data for the chemical and physical properties of **Amedalin** and its hydrochloride salt are summarized in the table below. It is important to note that comprehensive experimental data for some properties are not readily available in the public domain.

Property	Value	Source
IUPAC Name	3-methyl-3-[3- (methylamino)propyl]-1- phenylindol-2-one	[4]
Chemical Formula	C19H22N2O	[2][4]
Molecular Weight	294.4 g/mol	[4]
CAS Number	22136-26-1	[2]
Appearance	White crystalline powder (hydrochloride salt)	[3]
Melting Point	Approximately 152 °C (hydrochloride salt)	[3]
Boiling Point	Data not available	
Solubility	Amedalin Hydrochloride: Soluble in water and organic solvents like dichloromethane. Soluble in DMSO, not in water.	[3][5]
рКа	Data not available	
LogP (calculated)	3.2	[4]

Amedalin Hydrochloride is also referenced with the CAS number 22232-73-1 and has a molecular weight of 330.85 g/mol .[2][5][6]

Stability and Degradation

The stability of a pharmaceutical compound is a critical factor in its development. While specific, detailed stability studies on **Amedalin** are not widely published, general



recommendations for storage and potential degradation pathways can be inferred from its chemical structure and common practices in the pharmaceutical industry.

Storage Recommendations

For long-term storage, **Amedalin** powder should be kept at -20°C for up to three years.[7] When in a solvent, it should be stored at -80°C for up to one year.[7] For short-term storage of **Amedalin** hydrochloride, a temperature of 0 - 4°C is recommended for days to weeks, while -20°C is suitable for months to years.[5] The compound is considered stable for several weeks during standard shipping conditions at ambient temperature.[5]

Potential Degradation Pathways

Given the chemical structure of **Amedalin**, several degradation pathways can be anticipated under stress conditions. These include:

- Hydrolysis: The amide bond within the indolinone ring system could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
- Oxidation: The tertiary amine and the alkyl-amine side chain could be susceptible to oxidation.
- Photodegradation: Exposure to light, particularly UV radiation, may lead to the degradation of the compound, a common issue for many organic molecules.

Forced degradation studies are essential to identify the specific degradation products and pathways for **Amedalin**.[8][9]

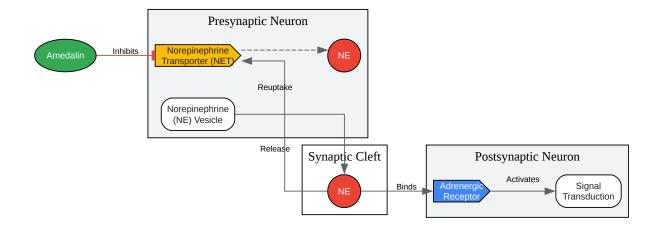
Mechanism of Action and Signaling Pathway

Amedalin is a selective norepinephrine reuptake inhibitor.[1][2][4] It exerts its pharmacological effect by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[10][11] By inhibiting this reuptake process, Amedalin increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[10] Amedalin has been shown to have no significant effect on the reuptake of serotonin and dopamine.[1][2]



Norepinephrine Transporter (NET) Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the norepinephrine transporter and the inhibitory action of **Amedalin**.



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Caption: **Amedalin** inhibits the norepinephrine transporter (NET).

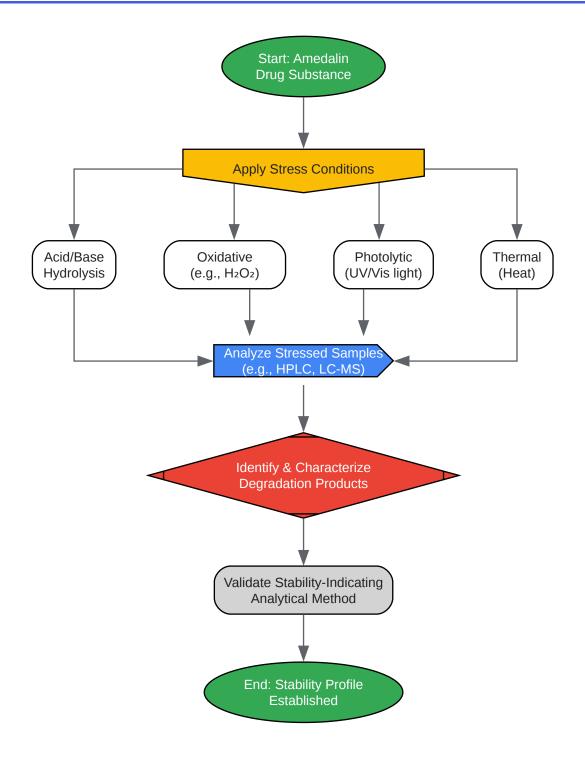
Experimental Protocols

Detailed experimental protocols for the stability testing of **Amedalin** are not readily available. Therefore, a general workflow for forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines, is provided below.

Forced Degradation Study Workflow

This workflow outlines the steps to identify potential degradation products and establish the stability-indicating nature of an analytical method.





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Caption: General workflow for a forced degradation study.

Protocol for Norepinephrine Reuptake Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound like **Amedalin** on the norepinephrine transporter, often performed using cell lines expressing the



human NET or synaptosomal preparations.

- Cell Culture/Synaptosome Preparation:
 - Culture cells expressing the human norepinephrine transporter (hNET), such as HEK293hNET cells, under appropriate conditions.
 - Alternatively, prepare synaptosomes from specific brain regions (e.g., cortex or hippocampus) of rodents.
- · Assay Buffer Preparation:
 - Prepare a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing appropriate salts and glucose.
- Compound Preparation:
 - Prepare a stock solution of **Amedalin** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution to obtain a range of test concentrations.
- Reuptake Assay:
 - Incubate the cells or synaptosomes with the various concentrations of Amedalin or vehicle control for a predetermined time.
 - Initiate the reuptake reaction by adding a known concentration of radiolabeled norepinephrine (e.g., [3H]NE).
 - Allow the reuptake to proceed for a short period (typically a few minutes) at a controlled temperature (e.g., 37°C).
 - Terminate the reuptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove extracellular radiolabel.
- Data Analysis:



- Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
- Calculate the percentage of inhibition of norepinephrine reuptake for each concentration of Amedalin compared to the vehicle control.
- Determine the IC₅₀ value (the concentration of **Amedalin** that inhibits 50% of the specific norepinephrine reuptake) by non-linear regression analysis of the concentration-response curve.

Conclusion

Amedalin is a selective norepinephrine reuptake inhibitor with a defined chemical structure. While some of its fundamental chemical properties are known, a comprehensive public dataset on its stability profile, particularly concerning degradation pathways and products, is lacking. The information and generalized protocols provided in this technical guide are intended to serve as a foundation for researchers and drug development professionals to design and execute further studies to fully characterize the chemical properties and stability of Amedalin. Such studies are crucial for any potential future development of this compound.

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